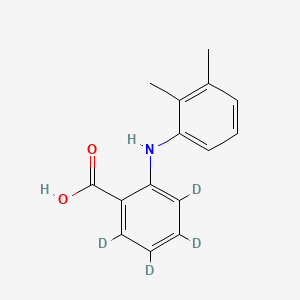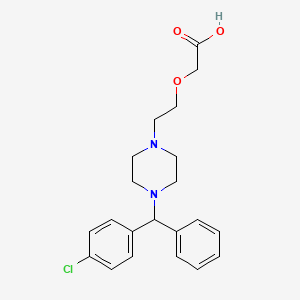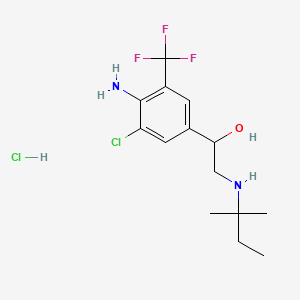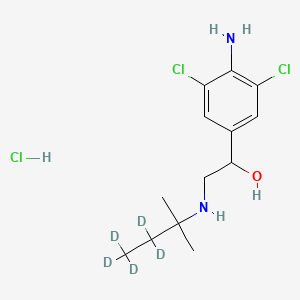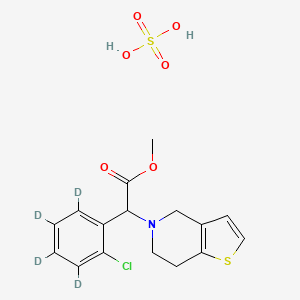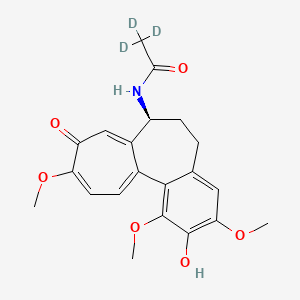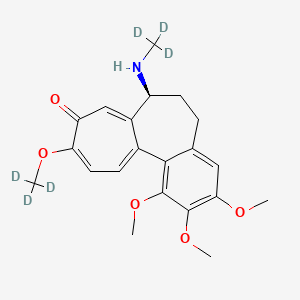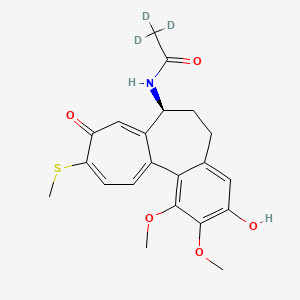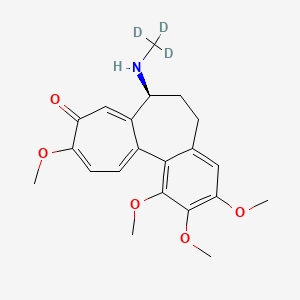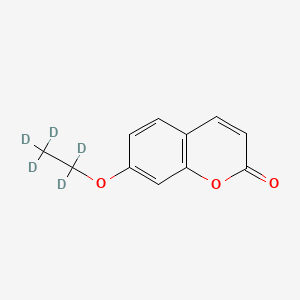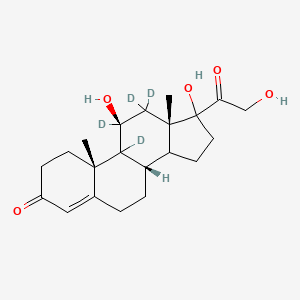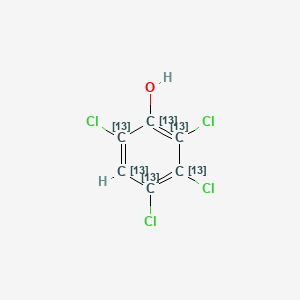
2,4,5,6-Tetrachlorophenol-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5,6-Tetrachlorophenol-13C6 is a stable isotope-labeled compound of tetrachlorophenol, where all six carbon atoms are replaced with carbon-13 isotopes. Tetrachlorophenol is an organochloride of phenol that contains four covalently bonded chlorine atoms. This compound is used as a reference standard in various scientific research applications, particularly in environmental analysis and testing .
Mechanism of Action
Target of Action
Tetrachlorophenol-13C6 is a stable isotope-labeled compound that is synthesized by replacing six hydrogen atoms with carbon-13 atoms in the molecular structure of 2,4,5,6-tetrachlorophenol . .
Mode of Action
Tetrachlorophenols, including Tetrachlorophenol-13C6, are produced by electrophilic halogenation of phenol with chlorine The chlorine atoms are covalently bonded to the phenol molecule
Biochemical Pathways
Research on 13c metabolic flux analysis has shown that certain pathways can be affected by 13c-labeled compounds .
Result of Action
It is known that tetrachlorophenols, as a group, have been classified as possibly carcinogenic to humans .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,5,6-Tetrachlorophenol-13C6 can be synthesized through the electrophilic halogenation of phenol with chlorine. The reaction involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms. The process requires controlled conditions to ensure the selective chlorination of the phenol ring .
Industrial Production Methods
Industrial production of tetrachlorophenol-13C6 involves the use of carbon-13 labeled phenol as the starting material. The phenol undergoes chlorination in the presence of a catalyst to produce tetrachlorophenol-13C6. The reaction conditions, such as temperature, pressure, and the concentration of chlorine, are carefully controlled to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrachlorophenol-13C6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can convert tetrachlorophenol-13C6 to less chlorinated phenols.
Substitution: The chlorine atoms on the phenol ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are employed in substitution reactions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated phenols.
Substitution: Phenols with substituted functional groups.
Scientific Research Applications
2,4,5,6-Tetrachlorophenol-13C6 is widely used in scientific research, including:
Environmental Analysis: As a reference standard for the detection and quantification of chlorophenols in environmental samples.
Chemistry: Used in studies involving the synthesis and reactivity of chlorinated phenols.
Biology: Employed in research on the toxicological effects of chlorophenols on living organisms.
Medicine: Investigated for its potential use in the development of antimicrobial agents.
Industry: Utilized in the production of pesticides, dyes, and plastics
Comparison with Similar Compounds
Similar Compounds
- 2,3,4,5-Tetrachlorophenol
- 2,3,4,6-Tetrachlorophenol
- 2,3,5,6-Tetrachlorophenol
- Pentachlorophenol
Uniqueness
2,4,5,6-Tetrachlorophenol-13C6 is unique due to its stable isotope labeling, which makes it an invaluable reference standard in analytical chemistry. The carbon-13 labeling allows for precise quantification and tracing in various analytical techniques, such as mass spectrometry and nuclear magnetic resonance spectroscopy .
Properties
IUPAC Name |
2,3,4,6-tetrachloro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Cl4O/c7-2-1-3(8)6(11)5(10)4(2)9/h1,11H/i1+1,2+1,3+1,4+1,5+1,6+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVRPFIJEJYOFN-IDEBNGHGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Cl)Cl)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13C]([13C](=[13C]([13C](=[13C]1Cl)Cl)Cl)O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Cl4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
